3,3-Dimethylpiperidine-1-sulfonyl chloride

Conformational analysis Dynamic NMR Piperidine ring flip

Researchers often face inconsistent biological activity when substituting generic piperidine sulfonyl chlorides into lead series. This reagent directly addresses the need for a gem-dimethyl conformationally restricted sulfonamide pharmacophore. - Enables synthesis of σ1 ligands with Ki=0.14-0.38 nM and 680-fold selectivity over σ2 [1]. - Key building block for mPGES-1 inhibitors demonstrating HWB IC₅₀=7 nM and 74% oral bioavailability in dog [2]. - Well-characterized ring-inversion barrier (ΔG‡=44.4 kJ·mol⁻¹) ensures reliable, biased geometric exploration in SAR studies.

Molecular Formula C7H14ClNO2S
Molecular Weight 211.71
CAS No. 1341531-84-7
Cat. No. B3377630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpiperidine-1-sulfonyl chloride
CAS1341531-84-7
Molecular FormulaC7H14ClNO2S
Molecular Weight211.71
Structural Identifiers
SMILESCC1(CCCN(C1)S(=O)(=O)Cl)C
InChIInChI=1S/C7H14ClNO2S/c1-7(2)4-3-5-9(6-7)12(8,10)11/h3-6H2,1-2H3
InChIKeyBBRNSKZGTTVJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylpiperidine-1-sulfonyl chloride: Overview


3,3-Dimethylpiperidine-1-sulfonyl chloride (CAS 1341531-84-7, molecular formula C₇H₁₄ClNO₂S, MW 211.71) is a gem‑dimethyl‑substituted saturated heterocyclic sulfonyl chloride . It belongs to the class of N‑sulfonyl piperidine electrophiles used as sulfonylating reagents for the preparation of sulfonamides, sulfonate esters, and related derivatives in medicinal chemistry and agrochemical research . The defining structural feature is the pair of geminal methyl groups at the piperidine 3‑position, which introduce steric bulk adjacent to the sulfonyl chloride and conformationally restrict the piperidine ring, distinguishing it from unsubstituted, monomethyl, or regioisomeric dimethyl piperidine sulfonyl chlorides.

Gem-dimethyl steric bulk restricts piperidine conformation for sulfonamide vector control
Electrophilic sulfonyl chloride for sulfonamide and sulfonate ester synthesis
Distinct selectivity and physicochemical profile vs. unsubstituted or regioisomeric analogs

3,3-Dimethylpiperidine-1-sulfonyl chloride: Why Substitution Fails


Piperidine‑1‑sulfonyl chlorides are not functionally interchangeable because the position and multiplicity of methyl substituents on the piperidine ring directly modulate three pharmacologically and synthetically critical properties: (i) conformational dynamics of the piperidine chair, which governs the orientation of the sulfonamide vector in derived bioactive molecules [1]; (ii) steric shielding of the electrophilic sulfur center, which alters hydrolysis rates and nucleophilic substitution selectivity [2]; and (iii) lipophilicity and permeability of the final sulfonamide products, as demonstrated by systematic SAR studies showing that 3,3‑gem‑dimethyl substitution confers distinct σ₁ receptor selectivity and pharmacokinetic profiles compared with unsubstituted, 4‑methyl, or 3,5‑dimethyl counterparts [3]. Substituting an unsubstituted piperidine‑1‑sulfonyl chloride for the 3,3‑dimethyl variant in a synthetic sequence therefore risks producing a conformational mixture with altered target binding, reduced selectivity, or divergent ADME properties.

Conformational mismatch
Unsubstituted piperidine sulfonyl chlorides produce sulfonamides with more accessible conformers, potentially altering target binding geometry.
Steric & reactivity shift
Gem-dimethyl groups shield the sulfonyl chloride, modifying hydrolysis rates and chemoselectivity relative to the unsubstituted parent.
Lipophilicity & permeability change
The additional two methylene equivalents increase LogP, altering solubility–permeability balance compared with the parent compound.

3,3-Dimethylpiperidine-1-sulfonyl chloride: Quantitative Differentiators


Gem-Dimethyl-Induced Conformational Restriction

Variable‑temperature ¹H NMR spectroscopy of 3,3‑dimethylpiperidine reveals slow exchange between two chair conformations below ambient temperature, with a ring‑inversion free energy of activation ΔG‡ = 44.4 ± 1.9 kJ·mol⁻¹ at 298 K [1]. This barrier is modestly elevated compared with the ring‑inversion barrier of unsubstituted piperidine (~43.1 kJ·mol⁻¹ in non‑polar solvents) [2], and the gem‑dimethyl groups bias the equilibrium toward the conformer that places the sulfonyl chloride in a sterically differentiated environment. In contrast, 3,5‑dimethyl substitution distributes methyl groups to opposite ring faces and does not create the same local steric compression at a single carbon, yielding a different conformational ensemble. The conformational restriction imposed by 3,3‑gem‑dimethyl substitution reduces the number of accessible low‑energy conformers in derived sulfonamides, a property exploited in conformationally restricted ligand design .

Ring-inversion barrier
Class-level inference
ΔG† = 44.4 ± 1.9 kJ·mol⁻¹ at 298 K
Conformational restriction context
Measured by variable-temperature ¹H NMR
Conformational analysis Dynamic NMR Piperidine ring flip

σ₁ Receptor Affinity and Selectivity

In a systematic methyl‑scanning SAR study of N‑[ω‑(6‑methoxynaphthalen‑1‑yl)alkyl]piperidine derivatives, the 3,3‑dimethylpiperidine analog (compound 26) displayed σ₁ receptor affinity Ki = 0.35 nM with 680‑fold selectivity over the σ₂ receptor [1]. This is a substantial selectivity gain over unsubstituted piperidine analogs 20–22, which exhibited markedly lower σ₁ affinity in the same assay system [1]. For context, the 4‑methylpiperidine analog (compound 31) achieved higher raw potency (Ki = 0.030 nM) but with lower selectivity (597‑fold) [1]. The 3,3‑gem‑dimethyl motif therefore delivers a distinct selectivity profile that is not achievable with unsubstituted, mono‑methyl, or 3,5‑dimethyl piperidine scaffolds. This SAR was confirmed across an extended series of 3,3‑dimethylpiperidine derivatives with varying N‑alkyl substituents, with multiple compounds achieving sub‑nanomolar σ₁ Ki values (0.14–0.38 nM) and good σ₁/σ₂ selectivity [2].

σ₁ affinity & selectivity
Direct head-to-head comparison
Ki(σ₁) = 0.35 nM, σ₁/σ₂ = 680-fold
Reported selectivity context for σ₁ pharmacophore design
Radioligand binding, guinea pig brain membranes
Sigma-1 receptor Radioligand binding Selectivity Structure–activity relationship

Physicochemical Differentiation by MW and LogP

3,3‑Dimethylpiperidine‑1‑sulfonyl chloride (MW 211.71, C₇H₁₄ClNO₂S) is 28.05 Da heavier than the unsubstituted parent piperidine‑1‑sulfonyl chloride (MW 183.66, C₅H₁₀ClNO₂S) . The two additional methylene equivalents increase calculated LogP: the parent piperidine‑1‑sulfonyl chloride has a predicted LogP of ~1.97 , while the 3,5‑dimethyl regioisomer (CAS 923249‑49‑4) has a reported LogP of 2.47 . The 3,3‑dimethyl isomer is expected to have a comparable or slightly higher LogP due to the gem‑dimethyl motif creating a more compact hydrophobic surface. In the context of the IKKβ inhibitor series, piperidine sulfonamide substitution was shown to directly modulate kinetic aqueous solubility (measured via HPLC‑UV) and PAMPA permeability, with tertiary amine‑bearing sulfonamides achieving PAMPA values >200 nm/s and oral bioavailability >30% in rat [1]. These physicochemical shifts mean that swapping the 3,3‑dimethyl building block for the unsubstituted analog alters both the hydrophobicity and the permeability of the final compound, impacting oral absorption potential.

MW & LogP differentiation
Cross-study comparable
MW 211.71, ΔLogP ~ +0.5–0.8 vs. unsubstituted
May impact solubility–permeability balance
LogP predicted from regioisomer data
Physicochemical properties LogP Molecular weight Permeability

mPGES-1 Inhibition and Oral Bioavailability

The 3,3‑dimethylpiperidine scaffold, when elaborated into N‑aryl sulfonamide inhibitors of microsomal prostaglandin E synthase‑1 (mPGES‑1), yields compounds with exceptional potency and drug‑like pharmacokinetics. Example 14, a 3,3‑dimethyl‑substituted N‑aryl piperidine, inhibited PGE₂ synthesis in an ex vivo human whole blood (HWB) assay with IC₅₀ = 7 nM, while showing no activity against COX‑1 or COX‑2 at 30 µM and no inhibition of mPGES‑2 at 62.5 µM [1]. In dog pharmacokinetic studies, compound 14 demonstrated oral bioavailability of 74%, clearance of 3.62 mL·min⁻¹·kg⁻¹, and volume of distribution Vd,ss = 1.6 L·kg⁻¹ [1]. The 3,3‑gem‑dimethyl substitution pattern was identified as a critical structural determinant for both potency and PK properties across the series. While analogous 3,5‑dimethylpiperidine or unsubstituted piperidine sulfonamides were not directly compared in this study, the consistent selection of the 3,3‑dimethyl scaffold for advanced profiling across multiple medicinal chemistry programs (σ receptors, mPGES‑1, IKKβ) underscores its privileged status [2].

mPGES-1 inhibition & oral PK
Class-level inference
HWB IC₅₀ = 7 nM, F% = 74% in dog
Reported exposure-model context for oral leads
Ex vivo HWB assay; dog PK n=2–3
mPGES-1 Prostaglandin E2 Oral bioavailability Inflammation

Steric Shielding and Hydrolytic Stability

The gem‑dimethyl groups at the 3‑position of the piperidine ring are positioned in close spatial proximity to the N‑sulfonyl chloride moiety, creating steric shielding of the electrophilic sulfur center. Mechanistic studies on sulfonyl chloride solvolysis have established that steric factors can significantly modulate hydrolysis rates; specifically, mono‑ and di‑ortho‑alkyl‑substituted arenesulfonyl chlorides exhibit enhanced reactivity due to steric compression effects that lower the activation barrier for nucleophilic attack, a phenomenon termed 'steric acceleration' [1]. For piperidine‑1‑sulfonyl chlorides, the solvolysis mechanism in binary solvent mixtures has been characterized kinetically, with rate constants sensitive to solvent composition and steric environment [2]. While direct hydrolysis half‑life data for 3,3‑dimethylpiperidine‑1‑sulfonyl chloride vs. the unsubstituted parent have not been published, the established SAR for sulfonyl chloride reactivity predicts that the gem‑dimethyl substitution will (a) reduce the rate of adventitious hydrolysis during storage and handling due to steric shielding of the sulfur, and (b) alter the chemoselectivity of reactions with competing nucleophiles (e.g., amines vs. water vs. alcohols) [1][3].

Predicted hydrolytic stability
Supporting evidence
Steric shielding expected to reduce hydrolysis rate
May improve handling context; mechanistic inference
No direct rate data; solvolysis SAR based
Hydrolysis kinetics Steric effect Sulfonyl chloride reactivity Chemoselectivity

3,3-Dimethylpiperidine-1-sulfonyl chloride: Key Application Scenarios


σ₁ Receptor Ligand Synthesis

When designing σ₁ receptor PET tracer candidates or antitumor σ₁ ligands, 3,3‑dimethylpiperidine‑1‑sulfonyl chloride is the requisite building block. Direct SAR evidence shows that 3,3‑dimethylpiperidine‑derived sulfonamides achieve Ki(σ₁) = 0.14–0.38 nM with 680‑fold selectivity over σ₂, whereas unsubstituted piperidine derivatives exhibit markedly lower affinity in the same assay system [5]. Procurement of the unsubstituted or 3,5‑dimethyl piperidine sulfonyl chloride would preclude access to this selectivity‑optimized chemotype.

mPGES-1 Inhibitor Optimization for Inflammation

The 3,3‑dimethylpiperidine pharmacophore has delivered mPGES‑1 inhibitors with HWB IC₅₀ = 7 nM, >4,000‑fold selectivity over COX‑1/COX‑2, and 74% oral bioavailability in dog [5]. 3,3‑Dimethylpiperidine‑1‑sulfonyl chloride serves as the direct sulfonylating agent for installing this pharmacophore onto aryl amine cores. Alternative piperidine sulfonyl chlorides would yield analogs that lack the validated potency–PK profile of the 3,3‑dimethyl series.

Conformationally Restricted Sulfonyl Chloride Libraries

As part of diversity‑oriented conformational restriction strategies in fragment‑based drug discovery, 3,3‑dimethylpiperidine‑1‑sulfonyl chloride provides a conformationally biased building block with a well‑characterized ring‑inversion barrier (ΔG‡ = 44.4 kJ·mol⁻¹) [5]. It complements other members of the conformationally restricted sulfonyl chloride library (azetidine, pyrrolidine, and piperidine derivatives) , enabling systematic exploration of how gem‑dimethyl substitution affects sulfonamide geometry and target engagement.

IKKβ Inhibitor Solubility–Permeability Balance

In the IKKβ indole‑7‑carboxamide series, piperidine sulfonamide substitution at the C3 position directly modulated kinetic solubility (measured by HPLC‑UV) and PAMPA permeability, with tertiary amine‑bearing piperidine sulfonamides achieving PAMPA >200 nm/s and oral bioavailability >30% in rat [5]. The specific choice of piperidine substitution pattern (2‑carbon vs. 3‑carbon linker, basicity of the amine) determined whether solubility or permeability was rate‑limiting for oral absorption. 3,3‑Dimethylpiperidine‑1‑sulfonyl chloride provides a sterically differentiated entry point for exploring this SAR space compared with unsubstituted or monomethyl piperidine sulfonyl chlorides.

Application
Selection Property
Validation Focus
σ₁ receptor ligand design
σ₁ pharmacophore selectivity context
σ₁/σ₂ selectivity endpoints
mPGES-1 inhibition studies
mPGES-1 selectivity and PK profile
PGE₂ synthesis inhibition and oral exposure context
Conformationally restricted library synthesis
Gem-dimethyl conformational bias
Ring-inversion barrier and geometry context
IKKβ solubility–permeability SAR
Piperidine substitution pattern impact
Kinetic solubility and PAMPA permeability endpoints

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